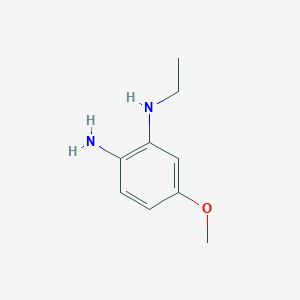

N1-Ethyl-5-methoxybenzene-1,2-diamine

Description

N1-Ethyl-5-methoxybenzene-1,2-diamine (C₉H₁₄N₂O) is a substituted aromatic diamine featuring an ethyl group at the N1 position and a methoxy group at the 5-position of the benzene ring. This compound is of interest due to its structural motifs, which influence its electronic properties, solubility, and reactivity.

- Schiff base formation: Reaction of ethylenediamine with substituted aldehydes followed by reduction (e.g., NaBH₄) to yield diamines .

- Reductive amination: Use of SnCl₂·2H₂O in ethanol for nitro-group reduction, as seen in the synthesis of 4-substituted-5-fluorobenzene-1,2-diamines .

The ethyl and methoxy substituents likely enhance solubility in polar solvents compared to unsubstituted diamines, while the methoxy group’s electron-donating nature may modulate reactivity in further derivatization (e.g., cyclization or coordination chemistry) .

Properties

IUPAC Name |

2-N-ethyl-4-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-11-9-6-7(12-2)4-5-8(9)10/h4-6,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJBZTPXCAGEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethyl-5-methoxybenzene-1,2-diamine typically involves the following steps:

Nitration: The starting material, 5-methoxybenzene, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The resulting diamine compound is then alkylated with ethyl halides under basic conditions to introduce the ethyl group at the N1 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-Ethyl-5-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be further reduced to form more reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: N1-Ethyl-5-methoxybenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. It is also utilized in the manufacture of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Ethyl-5-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amine groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on benzene-1,2-diamines significantly alter their electronic and steric profiles:

Key Observations :

- Ethyl substitution at N1 introduces moderate steric hindrance, which may slow reaction kinetics compared to smaller groups (e.g., methyl) but improves solubility in organic solvents .

Biological Activity

N1-Ethyl-5-methoxybenzene-1,2-diamine (C9H14N2O) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of 5-methoxybenzene-1,2-diamine with ethyl halides. The reaction conditions often require a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through various in vitro assays. For instance, the compound has shown significant inhibitory effects on human colon cancer cells (HT-29) using the MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Table 1: Inhibitory Effects on HT-29 Cells

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

| 100 | 10 |

This table illustrates the effectiveness of this compound at various concentrations against HT-29 cells.

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory activities. Specifically, it has shown promising results as an inhibitor of protein tyrosine kinases and phosphatases, which are crucial in cellular signaling pathways related to cancer and other diseases. The compound's IC50 values indicate its potency compared to standard inhibitors.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 (nM) |

|---|---|

| This compound | 18.5 |

| Cabozantinib | 6.8 |

The data suggests that while this compound is effective, it may not be as potent as cabozantinib but still holds potential for development as a therapeutic agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound reveal that modifications at specific positions significantly influence biological activity. Electron-withdrawing groups at the para position of the aromatic ring enhance inhibitory activity against targeted enzymes.

Key Findings:

- Substituent Impact : The presence of electron-withdrawing groups correlates with increased potency.

- Positioning : The location of substituents plays a critical role in determining the overall biological activity.

Case Study 1: Antitumor Activity

In a study examining various derivatives of diamines, this compound was included among compounds tested for antitumor efficacy. The results indicated that this compound exhibited significant tumor growth inhibition in xenograft models when administered at optimal dosages.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates in neuronal cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.